3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile is a complex organic compound with potential applications in medicinal chemistry, particularly as an inhibitor of poly(ADP-ribose) polymerase. This compound is classified under phthalazinones, which are known for their biological activity, including anticancer properties. The molecular formula for this compound is , and it has a molecular weight of 450.46 g/mol .
The synthesis of 3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile involves several intricate steps, typically starting from simpler precursors. The general synthetic route includes:
Technical details include purification steps such as flash column chromatography and high-performance liquid chromatography to isolate and purify the final product .
The molecular structure of 3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile can be represented using various notations:
OC(C1=NNC(=O)c2ccccc12)c3ccc(F)c(c3)C(=O)N4CCN(CC4)C(=O)C5CC5The chemical reactivity of 3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile can be assessed through its interactions with biological targets, particularly poly(ADP-ribose) polymerase enzymes. The compound acts as an inhibitor by binding to the active site of these enzymes, preventing their function in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents, making it a candidate for cancer therapy .
The mechanism of action for this compound primarily involves:
The physical and chemical properties of 3-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazine-1-carbonyl)benzonitrile include:
This compound has significant applications in scientific research, particularly in:
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5